REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([N+:12]([O-])=O)=[C:5]2[NH:15][CH2:16][C:17]([CH3:20])([OH:19])[CH3:18].C(O)(C)C>[Pt].C1(C)C=CC=CC=1>[NH2:12][C:6]1[CH:7]=[N:8][C:9]2[C:4]([C:5]=1[NH:15][CH2:16][C:17]([CH3:18])([OH:19])[CH3:20])=[CH:3][C:2]([Br:1])=[CH:11][CH:10]=2
|
Name
|
1-[(6-Bromo-3-nitroquinolin-4-yl)amino]-2-methylpropan-2-ol
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Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=C(C=NC2=CC1)[N+](=O)[O-])NCC(C)(O)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
shaken for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was evacuated three times
|
Type
|
ADDITION
|
Details
|
charged with hydrogen to 30 psi
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of CELITE
|
Type
|
FILTRATION
|
Details
|
filter agent
|
Type
|
WASH
|
Details
|
The CELITE was washed with several portions of dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=NC2=CC=C(C=C2C1NCC(C)(O)C)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |